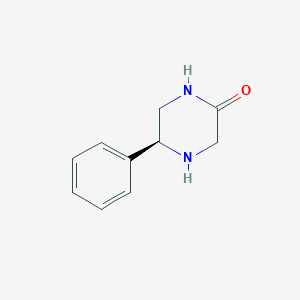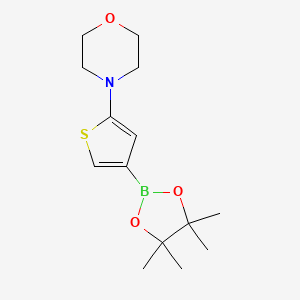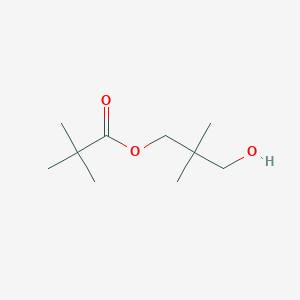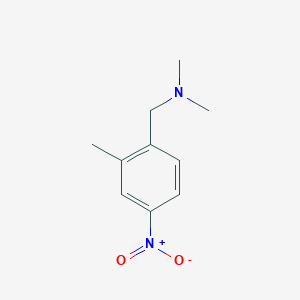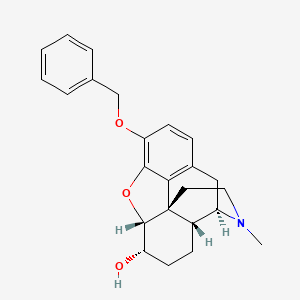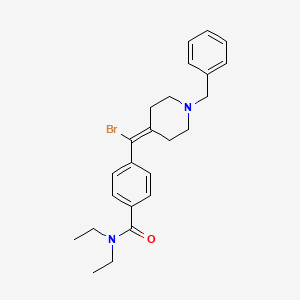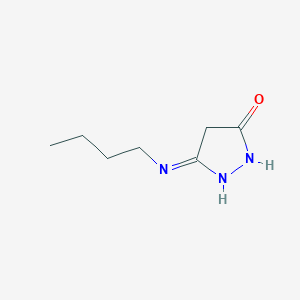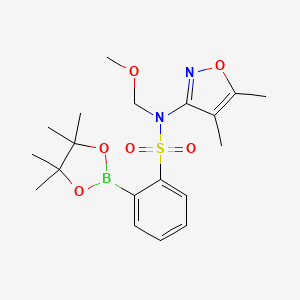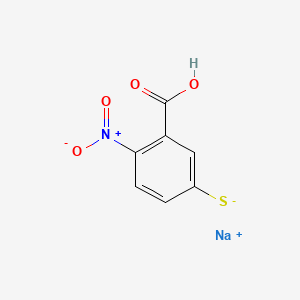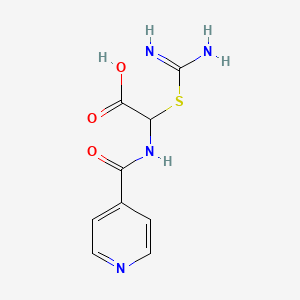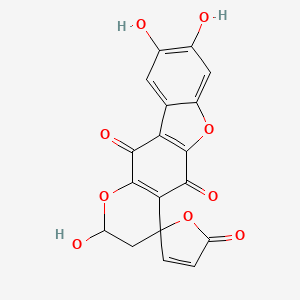
Hydnuferrugin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is notable for its unique structure, which includes multiple hydroxyl groups and a spiro-fused ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydnuferrugin can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a high-boiling solvent and a catalyst to facilitate the formation of the spiro-fused ring system. The reaction conditions often include elevated temperatures and specific pH levels to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. The industrial process may include steps such as purification through chromatography and crystallization to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Hydnuferrugin undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional oxygen functionalities into the molecule.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic ring, often facilitated by reagents such as halogens or alkyl groups
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, alkyl groups
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions can produce alcohols. Substitution reactions can result in various substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Hydnuferrugin has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: this compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: It is used in the development of new materials and as a component in various industrial processes
Wirkmechanismus
The mechanism by which Hydnuferrugin exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Hydnuferrugin can be compared with other similar compounds, such as:
Hydnellum ferrugineum metabolites: These metabolites have similar chemical characteristics and are derived from the same fungal source.
This compound stands out due to its unique spiro-fused ring system and the presence of multiple hydroxyl groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
53274-37-6 |
|---|---|
Molekularformel |
C18H10O9 |
Molekulargewicht |
370.3 g/mol |
IUPAC-Name |
2,8,9-trihydroxyspiro[2,3-dihydro-[1]benzofuro[2,3-g]chromene-4,5'-furan]-2',5,11-trione |
InChI |
InChI=1S/C18H10O9/c19-7-3-6-9(4-8(7)20)25-16-12(6)14(23)17-13(15(16)24)18(5-11(22)26-17)2-1-10(21)27-18/h1-4,11,19-20,22H,5H2 |
InChI-Schlüssel |
GGOAIAMUTGCTLP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC2=C(C13C=CC(=O)O3)C(=O)C4=C(C2=O)C5=CC(=C(C=C5O4)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 4-[amino-(2-ethoxy-2-oxoethyl)amino]-2-(bromomethyl)-4-oxobutanoate](/img/structure/B13940957.png)
![tert-Butyl 3-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]propylcarbamate](/img/structure/B13940977.png)
